SLMP53-1 was synthesized as part of a research effort aimed at developing compounds that can restore the function of mutant p53 proteins. The synthesis process involves the use of chiral inductors to ensure the correct stereochemistry of the final product. It belongs to a class of compounds known as bicyclic lactams, which have shown significant antitumor activity in various studies. The classification of SLMP53-1 underlines its potential as a therapeutic agent targeting p53-related pathways in cancer.
The synthesis of SLMP53-1 typically involves several key steps:
The process yields SLMP53-1 with high purity, and studies have reported yields ranging from 71% to 96% depending on the specific synthetic route employed .
SLMP53-1 features a complex molecular structure characterized by its oxazoloisoindolinone framework. Key data regarding its molecular structure includes:
Molecular modeling studies have indicated that SLMP53-1 can effectively bind to the DNA-binding domain of p53 proteins, stabilizing both wild-type and various mutant forms .
SLMP53-1 has been shown to undergo several important chemical reactions:
These reactions are crucial for understanding how SLMP53-1 exerts its effects within biological systems.
The mechanism by which SLMP53-1 operates involves several key processes:
These mechanisms highlight SLMP53-1's potential as an effective anticancer agent.
SLMP53-1 exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings.
SLMP53-1 has several promising applications in scientific research:
The TP53 tumor suppressor gene, frequently termed the "guardian of the genome," represents the most commonly mutated gene in human cancers, with alterations present in approximately 50% of malignancies [8] [10]. These mutations are particularly prevalent in colorectal, pancreatic, head and neck, and ovarian cancers, where they drive tumor initiation, progression, and therapeutic resistance [1] [8]. TP53 mutations predominantly occur as missense substitutions within the DNA-binding domain (DBD), broadly categorized as structural mutations (e.g., R175H, Y220C) causing protein misfolding and destabilization, or contact mutations (e.g., R273H, R280K) disrupting DNA-binding specificity [8] [10]. Beyond loss-of-function, many mutants exhibit dominant-negative effects over residual wild-type (wt) p53 alleles and acquire oncogenic gain-of-function (GOF) activities, promoting invasion, metastasis, and metabolic reprogramming [8] [10]. This multifaceted role makes restoring functional p53 a cornerstone of targeted cancer therapy.
SLMP53-1 ((3S,9bR)-3-((1H-indol-3-yl)methyl)-9b-methyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one; CAS: 1643469-17-3) is a chiral small molecule derived from (S)-tryptophanol, forming an oxazoloisoindolinone scaffold [2] [6] [10]. With a molecular weight of 318.37 g/mol (C₂₀H₁₈N₂O₂), it represents a novel chemical class distinct from known p53 reactivators like APR-246 (PRIMA-1MET) or COTI-2 [10]. Its identification stemmed from a yeast-based functional screen, where it uniquely restored p53-dependent growth inhibition in cells expressing wtp53 or the contact mutant p53R280K, but not the structural mutant p53Y220C [4] [10]. Critically, its (R)-enantiomer is biologically inactive, highlighting the stereospecificity of its mechanism [10]. SLMP53-1 exhibits favorable drug-like properties, including predicted gastrointestinal absorption, solubility, and lipophilicity, aligning with criteria for further development [3].
The high prevalence and detrimental impact of TP53 mutations create a compelling therapeutic niche. Directly restoring wild-type function to mutant p53 offers a precision medicine strategy potentially applicable across diverse tumor types sharing common "hotspot" mutations [1] [8]. Unlike therapies targeting specific oncogenic drivers (e.g., EGFR inhibitors), p53 reactivation aims to restore a master tumor suppressor, thereby engaging multiple downstream anti-tumor pathways (apoptosis, cell cycle arrest, metabolic regulation) simultaneously [8] [10]. Despite this promise, p53 has been historically challenging to drug ("undruggable") due to its smooth protein surface lacking deep pockets and the structural diversity of its mutants [8]. SLMP53-1 emerges as a promising candidate addressing this gap, particularly given its ability to target both wtp53 and specific mutp53 forms [1] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7